(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid is a chiral amino acid derivative It is structurally related to leucine, with a hydroxyl group at the third carbon and an amino group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or enzymes. For example, the enantioselective synthesis of chiral amino acids can be performed using enzymatic asymmetric synthesis, which includes asymmetric reductive amination of keto acids, asymmetric transfer of an amino group to keto acids, and aldol condensation of an amino acid to aldehydes .
Industrial Production Methods
Industrial production of this compound often involves biotechnological methods, such as the use of genetically engineered microorganisms. These microorganisms can be engineered to produce the desired chiral amino acid through fermentation processes. For instance, metabolic engineering of Escherichia coli has been employed to produce chiral amino acids with high yield and enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a keto acid, while reduction can yield an amino alcohol.
Scientific Research Applications
(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: It has potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of enzymes involved in metabolic pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Leucine: Structurally similar but lacks the hydroxyl group at the third carbon.
Isoleucine: Similar structure but differs in the position of the methyl group.
Valine: Similar branched-chain structure but lacks the hydroxyl and amino groups.
Uniqueness
(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral centers and hydroxyl group make it a valuable compound for studying stereoselective reactions and for developing chiral drugs .
Properties
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYJDMWJYCTABM-CRCLSJGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]([C@@H](C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.